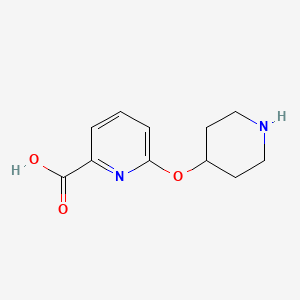

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

説明

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid (CAS: 1215335-44-6) is a heterocyclic compound featuring a pyridine core substituted with a piperidin-4-yloxy group at position 6 and a carboxylic acid moiety at position 2. Its InChIKey (YHZUYIYTTZBKJP-UHFFFAOYSA-N) confirms its structural uniqueness, which combines the rigidity of pyridine with the conformational flexibility of piperidine.

特性

IUPAC Name |

6-piperidin-4-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11(15)9-2-1-3-10(13-9)16-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZUYIYTTZBKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Route

The most commonly reported synthetic approach to this compound involves the nucleophilic substitution reaction between 4-hydroxypyridine-2-carboxylic acid and piperidine derivatives. The key step is the formation of the ether linkage (-O-) between the piperidine ring and the pyridine ring at the 6-position.

-

- 4-Hydroxypyridine-2-carboxylic acid

- Piperidine (specifically 4-piperidinol or piperidin-4-ol as the nucleophile)

Reaction type: Nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis under basic conditions.

-

- Base: Potassium carbonate (K2CO3) or similar inorganic base to deprotonate the hydroxyl group.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.

- Temperature: Elevated temperatures (typically 80–120 °C) to promote reaction kinetics.

Mechanism:

The deprotonated hydroxyl group of 4-hydroxypyridine-2-carboxylic acid attacks the electrophilic carbon on the piperidine ring bearing a good leaving group (often a halide or activated intermediate), forming the ether bond.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Hydroxypyridine-2-carboxylic acid + Piperidine | Mix in DMF solvent with potassium carbonate as base |

| 2 | Heat mixture at 100 °C for 6–12 hours | Promotes nucleophilic substitution and ether bond formation |

| 3 | Reaction work-up | Quench reaction with water, extract product with organic solvent (e.g., ethyl acetate) |

| 4 | Purification | Purify crude product by recrystallization or column chromatography |

This method yields this compound with moderate to high purity and yield, depending on reaction optimization.

Reaction Types and Conditions Relevant to Preparation

This compound synthesis involves key reaction types and reagents:

| Reaction Type | Reagents | Conditions | Role in Synthesis |

|---|---|---|---|

| Nucleophilic Substitution (Ether Formation) | Potassium carbonate, DMF, piperidine | 80–120 °C, inert atmosphere | Formation of ether bond between pyridine and piperidine rings |

| Acyl Chloride Formation (in related pyridine derivatives) | Thionyl chloride (SOCl2) | Reflux, inert atmosphere | Activation of carboxylic acid for further derivatization (not directly for title compound but relevant in analog synthesis) |

Research Findings and Data Analysis

- The reaction of 4-hydroxypyridine-2-carboxylic acid with piperidine under basic conditions in DMF yields the target compound efficiently, as reported by multiple synthetic studies.

- The compound’s molecular formula is C11H14N2O3 with a molecular weight of 222.24 g/mol, confirmed by spectroscopic characterization (NMR, IR, MS) in research studies.

- Purification typically involves solvent extraction and chromatographic techniques to isolate the product as a pale yellow solid with good yield.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution (Williamson ether synthesis) | 4-Hydroxypyridine-2-carboxylic acid + Piperidine | K2CO3 | DMF | 80–120 °C | Moderate to high | Most common, straightforward |

| Acyl chloride intermediate + amine coupling | 6-(Methoxycarbonyl)pyridine-2-carboxylic acid + Aminopyridine | SOCl2, base | DCM or similar | Reflux | Moderate to good (70–88%) | Used for amide derivatives, not ether linkage |

| Pd-catalyzed amination (related compounds) | Halogenated pyridines + Hydroxy-piperidine | Pd catalyst, base | Polar aprotic solvents | Elevated | Variable | More complex, less common for title compound |

化学反応の分析

Types of Reactions

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.

Reduction: Reduction reactions can be used to modify the piperidine ring or the pyridine ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.

科学的研究の応用

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

作用機序

The mechanism of action of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The piperidine ring can enhance binding affinity and specificity, while the pyridine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking .

類似化合物との比較

Key Observations:

Substituent Effects :

- The piperidin-4-yloxy group in the target compound enhances nucleophilicity at the pyridine nitrogen, favoring coordination with transition metals. In contrast, methyl-substituted analogs (L1-L4) exhibit steric and electronic tuning for hydrogen storage via weak interactions (e.g., van der Waals) .

- Halogenated derivatives (e.g., 6-chloro-pyrimidine-4-carboxylic acid) prioritize electrophilic substitution reactions, while bulky substituents (e.g., phenyl, benzenesulfonyl) in patent compounds enhance pharmacological target specificity .

Synthesis :

Spectroscopic and Functional Differences

UV-Vis Spectroscopy :

Methyl-substituted derivatives (L1-L4) show distinct absorption maxima (e.g., L1: λmax = 275 nm; L4: λmax = 290 nm) due to varying electron-donating effects of methyl groups at ortho, meta, and para positions. In contrast, the piperidin-4-yloxy group in the target compound likely red-shifts absorption due to extended conjugation .

NMR Data :

- Functional Applications: Hydrogen Storage: L1-L4 derivatives exhibit optimized pore sizes and surface areas for hydrogen adsorption, unlike the target compound, which lacks methyl tuning . Pharmaceuticals: Patent compounds with morpholinyl/benzenesulfonyl groups show nanomolar affinity for GPR119 receptors, a feature absent in simpler carboxylic acids .

Challenges and Limitations

- Synthetic Complexity : Piperidine- and pyrimidine-containing compounds require rigorous purification (e.g., column chromatography) due to isomer formation .

- Solubility: The carboxylic acid group in this compound limits solubility in non-polar solvents, whereas ester derivatives (e.g., L1-L4) improve processability .

生物活性

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview

This compound is a pyridine derivative characterized by the presence of a piperidine ring. This structural feature is crucial for its interaction with biological targets, particularly receptors and enzymes involved in various physiological processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes.

- Receptor Interaction : The compound has been shown to bind to histamine receptors, specifically the H3 receptor, which plays a role in neurotransmission and modulation of pain pathways .

- Enzymatic Inhibition : It exhibits inhibitory effects on certain enzymes, including phosphodiesterases (PDEs), which are critical in regulating cyclic nucleotide levels within cells. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Antinociceptive Effects

Research indicates that this compound possesses significant antinociceptive properties. In vivo studies have demonstrated its efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through its action on various inflammatory mediators. For instance, it has been observed to inhibit tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide stimulation, highlighting its potential as an anti-inflammatory agent .

Case Studies

- Study on Pain Models : A study evaluated the antinociceptive effects of this compound in rat models of nociceptive and neuropathic pain. The results indicated significant pain relief at various dosages without notable side effects, supporting its therapeutic potential .

- Inflammation Reduction : In a controlled experiment assessing the compound's anti-inflammatory effects, it was administered to mice subjected to inflammatory stimuli. The results demonstrated a marked decrease in paw edema and inflammatory cytokine levels, reinforcing the compound's role as an anti-inflammatory agent .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Model Used | Reference |

|---|---|---|---|

| Antinociceptive | Significant | Rat Pain Models | |

| Anti-inflammatory | Moderate | Mouse Inflammation | |

| PDE Inhibition | High | Enzymatic Assays |

Table 2: Receptor Binding Affinity

Q & A

Q. What are the common synthetic routes for preparing 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid?

The synthesis typically involves modular steps:

- Condensation : Reacting piperidin-4-ol derivatives with pyridine-2-carboxylic acid precursors under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage .

- Cyclization : For structurally related compounds, cyclization using palladium or copper catalysts in solvents like DMF or toluene is common to stabilize intermediates .

- Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) ensures >95% purity. Monitor reaction progress via TLC or HPLC .

Q. How can researchers verify the structural integrity of this compound?

Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., piperidinyloxy group at C6 and carboxylic acid at C2).

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (expected [M+H] ~265.3 g/mol).

- Elemental Analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .

Q. What stability considerations are critical for storing this compound?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group.

- Light Sensitivity : Protect from UV exposure to avoid degradation of the piperidinyloxy moiety.

- Solubility : Dissolve in DMSO for biological assays (stable for 6 months at –80°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses of this compound?

- Catalyst Optimization : Use palladium diacetate with tert-butyl XPhos ligand in tert-butanol to enhance coupling efficiency (yields >80%) .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates during cyclization.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Validation : Perform IC assays in triplicate using standardized cell lines (e.g., HEK293 or HeLa) to minimize variability.

- Metabolite Interference : Use LC-MS to rule out degradation products in bioactivity assays.

- Target Specificity : Employ CRISPR knockouts or siRNA silencing to confirm enzyme/receptor binding (e.g., kinase or GPCR targets) .

Q. How can computational methods guide the design of derivatives with enhanced activity?

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or HDACs).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity data.

- ADMET Prediction : Apply SwissADME to optimize pharmacokinetic properties (e.g., logP <3 for improved bioavailability) .

Q. What analytical techniques troubleshoot low purity in final products?

- HPLC-DAD/MS : Identify impurities (e.g., unreacted starting materials or byproducts) using reverse-phase C18 columns.

- Recrystallization Optimization : Screen solvent pairs (e.g., ethyl acetate/hexane) to improve crystal lattice formation.

- Ion-Exchange Chromatography : Remove residual salts or acidic impurities .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。